CID 101658798
Description
CID 101658798 is a chemical compound referenced in studies involving CIEO (a term likely denoting a plant-derived essential oil or extract, though its full name is unspecified in the evidence). Key findings from Figure 1 of include:
- Isolation and Quantification: The compound was isolated via vacuum distillation of CIEO and quantified using gas chromatography-mass spectrometry (GC-MS). Its concentration varied across distillation fractions, peaking in Fraction 3 (≈12% by weight) .
- Mass Spectrum: The molecular ion peak at m/z 234 (exact mass unstated) and fragmentation patterns indicate a molecular formula likely containing oxygen and carbon, aligning with terpenoid or phenolic derivatives common in essential oils .
Properties
InChI |
InChI=1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLWGGRNOMDAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O].[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 101658798 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the compound’s molecular structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CID 101658798 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 101658798 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: The compound is used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 101658798 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
Key comparisons include:
Key Differences :
Structural Complexity : Oscillatoxins (e.g., CID 101283546) are macrocyclic lactones or peptides, while this compound’s cyclic/polycyclic structure (if confirmed) may lack peptide bonds, reducing its likelihood of neurotoxic effects .
Bioactivity: Oscillatoxins exhibit cytotoxicity and neurotoxicity, whereas this compound’s hydroxyl/carbonyl groups suggest antioxidant or mild antimicrobial properties akin to phenolic compounds in essential oils .
Physicochemical Properties
Comparative solubility and stability data are unavailable for CID 101658797. However, analogous compounds like CAS 1761-61-1 () highlight trends:
Q & A
Q. How to structure a manuscript on this compound for high-impact journals?
- Methodology :
- IMRAD Format : Emphasize Results clarity (e.g., “this compound reduced tumor volume by 62% [95% CI: 55–69%], p<0.01”) and Discussion linkage to prior work.
- Graphical Abstracts : Use BioRender to summarize key findings visually.
- Data Availability : Deposit raw data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
